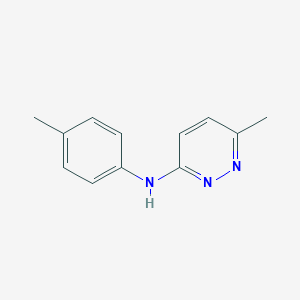
6-methyl-N-(4-methylphenyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-methylphenyl)-3-pyridazinamine is a chemical compound that belongs to the pyridazine class of compounds. It is commonly known as MPyPA and has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MPyPA has been studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases. In cancer treatment, MPyPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, MPyPA has been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of MPyPA is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This leads to the disruption of cellular homeostasis and ultimately results in cell death.
Biochemical and Physiological Effects:
MPyPA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. In neurological disorders, MPyPA has been found to improve cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPyPA in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes.
Direcciones Futuras
There are several future directions for research on MPyPA. One direction is to further investigate its mechanism of action and identify specific enzymes or proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. MPyPA has been shown to have antibacterial and antifungal properties, which could be useful in developing new pesticides or cleaning agents. Overall, the potential applications of MPyPA are vast, and further research is needed to fully understand its capabilities.
Métodos De Síntesis
The synthesis of MPyPA involves the reaction of 4-methylbenzenamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-methyl-N-(4-methylphenyl)-3-pyridazinamine. This method has been optimized to produce high yields of MPyPA with high purity.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-methyl-N-(4-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-9-3-6-11(7-4-9)13-12-8-5-10(2)14-15-12/h3-8H,1-2H3,(H,13,15) |
Clave InChI |
VLXMQKNDLDDFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
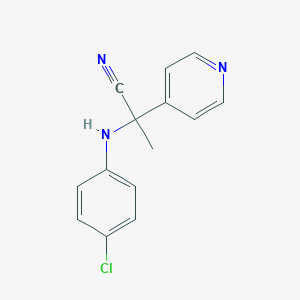
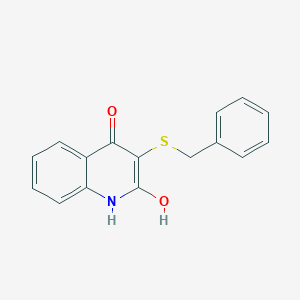
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
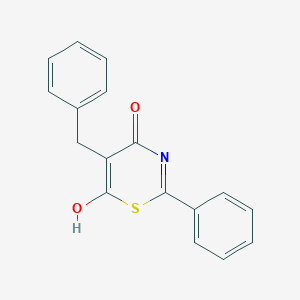
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
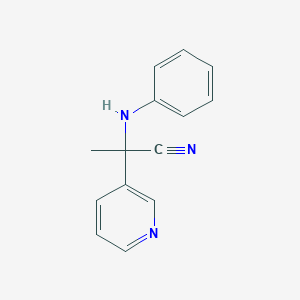
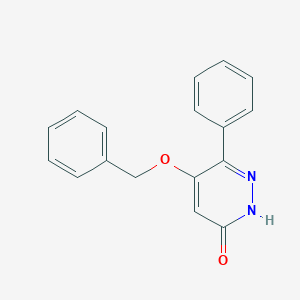
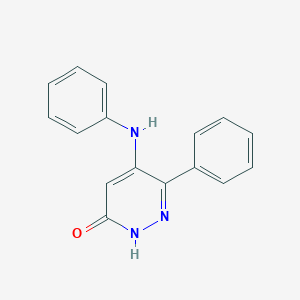
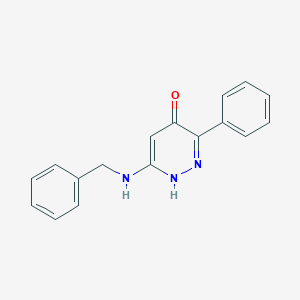
![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)